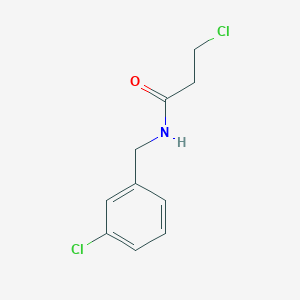

3-chloro-N-(3-chlorobenzyl)propanamide

描述

Contextualization of Halogenated Amide Compounds in Contemporary Chemistry

Halogenated amides are a class of organic compounds that have garnered considerable attention in modern chemical research. The amide bond itself is a fundamental linkage in countless biologically active molecules, including peptides and pharmaceuticals. rsc.org The introduction of a halogen atom to the amide structure significantly influences its chemical and physical properties. Electrophilic halogenation is a common strategy used by medicinal chemists to pre-functionalize molecules for further diversification or to incorporate a halogen to address metabolic issues or modulate off-target effects. researchgate.net

Halogenated amides can serve as versatile building blocks in organic synthesis. For instance, they can be used in one-pot reactions to construct complex nitrogen-containing heterocyclic structures like piperidines and pyrrolidines under mild, metal-free conditions. mdpi.com Furthermore, the presence of a halogen can facilitate unique non-covalent interactions, such as halogen bonding, which can be exploited in designing novel synthetic methodologies for amide and peptide formation. rsc.orgacs.org This interaction, where the halogen acts as a Lewis acid, is increasingly recognized for its importance in the structure of biological systems and the rational design of new drugs. acs.org

Significance of Chlorinated Benzyl (B1604629) Moieties within Bioactive Chemical Scaffolds

The benzyl group is a common substituent in organic synthesis, often used as a protecting group for alcohols and carboxylic acids. wikipedia.org When this moiety is chlorinated, its properties are altered in ways that are particularly valuable in medicinal chemistry. The inclusion of chlorine atoms into a bioactive molecule is a well-established strategy in drug discovery. mdpi.com

Chlorination can profoundly impact a molecule's pharmacokinetic profile. A simple substitution of a hydrogen atom with chlorine can lead to significant improvements in potency. mdpi.com This is often attributed to an increase in lipophilicity, which can enhance the molecule's ability to partition into the lipophilic phases of cell membranes or the domains of a protein. The strategic placement of a chlorine atom on an aromatic ring, such as the benzyl group, can also block sites of metabolic hydroxylation, thereby improving the compound's stability and half-life in vivo.

The Propanamide Core as a Versatile Pharmacophore and Synthetic Intermediate

A pharmacophore is an abstract concept describing the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. The propanamide structure is a key component in many pharmacophore models used in drug design. nih.govpatsnap.com This core can be seen in a variety of therapeutic agents and serves as a scaffold that can be modified to optimize binding affinity and selectivity for a target.

The versatility of the propanamide core is evident in its presence in compounds designed as antagonists for targets like the TRPV1 receptor, which is implicated in pain pathways. nih.gov In such cases, the propanamide structure often forms part of a larger template that can be divided into distinct pharmacophoric regions, allowing for systematic modification to enhance biological activity. nih.gov Its role as a synthetic intermediate is also crucial, providing a reliable and adaptable framework for building more complex molecules.

Overview of Research Trajectories for 3-chloro-N-(3-chlorobenzyl)propanamide and Structurally Related Analogues

Research into this compound and its analogues explores the combination of the aforementioned structural features. While specific biological activity data for the title compound is not extensively detailed in public literature, its structure suggests potential applications based on related molecules.

Structurally similar compounds, such as isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been synthesized and investigated for their potential as anticonvulsant agents. ajol.info These studies screened the compounds in animal models against maximal electroshock and subcutaneous pentylene tetrazole seizure tests, revealing that such derivatives can be active against generalized seizures. ajol.info Other research has focused on synthesizing various N-substituted propanamides containing chloro- and other functional groups to explore a range of biological activities, including potential antitumor effects. researchgate.net The synthesis of derivatives like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen (B1674241) derivative, highlights the ongoing interest in creating hybrid molecules that combine known pharmacophores to develop new therapeutic agents. mdpi.comresearchgate.net These research trajectories indicate a broad interest in how the interplay between the chlorinated benzyl group, the propanamide core, and the terminal chloro-substituent can be tuned to achieve desired biological outcomes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂NO | nih.gov |

| Molecular Weight | 232.10 g/mol | nih.gov |

| IUPAC Name | 3-chloro-N-[(3-chlorophenyl)methyl]propanamide | nih.gov |

| CAS Number | 103040-54-6 | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 231.0217694 Da | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-N-[(3-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-4-10(14)13-7-8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULIOQXLKNFWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589269 | |

| Record name | 3-Chloro-N-[(3-chlorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103040-54-6 | |

| Record name | 3-Chloro-N-[(3-chlorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-chloro-N-(3-chlorobenzyl)propanamide

The primary route to synthesizing this compound hinges on the formation of an amide bond, a cornerstone reaction in organic synthesis. This is typically achieved by coupling a carboxylic acid derivative with an amine.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between an activated 3-chloropropanoic acid derivative and 3-chlorobenzylamine (B151487). The use of a highly reactive acylating agent, such as an acyl chloride, facilitates this transformation.

The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-chlorobenzylamine on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. libretexts.org This addition is followed by the elimination of a chloride ion, reforming the carbonyl double bond and generating the final amide product. libretexts.org Due to the formation of hydrochloric acid (HCl) as a byproduct, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. libretexts.org Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine.

The general reaction scheme is as follows:

Reactants: 3-chloropropanoyl chloride and 3-chlorobenzylamine

Product: this compound

Byproduct: Hydrochloric acid (HCl)

This nucleophilic addition-elimination mechanism is a fundamental process for creating amide linkages from acyl chlorides and primary or secondary amines. libretexts.org

The synthesis of this compound inherently relies on the use of chlorinated precursors to introduce the chlorine atoms at the desired positions on both the acyl and benzyl (B1604629) moieties of the molecule.

The key precursors are:

3-chloropropanoyl chloride: This acyl chloride provides the three-carbon chlorinated backbone of the amide. It is a versatile building block in various chemical syntheses. guidechem.com It can be prepared from several starting materials, including the reaction of acrylic acid with thionyl chloride or by the addition of hydrogen chloride to acrylic acid. guidechem.comgoogle.com

3-chlorobenzylamine: This amine provides the N-substituted benzyl group.

The table below outlines common synthetic routes for the precursor 3-chloropropionyl chloride.

| Starting Material | Reagent(s) | Key Transformation |

| Acrylic Acid | Thionyl Chloride (SOCl₂) | Conversion of carboxylic acid to acyl chloride. google.com |

| Acrylic Acid | Hydrogen Chloride (HCl) | Addition reaction across the double bond. |

| 3-chloropropionic acid | Trichlorotoluene | Acylation reaction. patsnap.com |

The selection of these specific chlorinated precursors is crucial for the direct assembly of the target molecule, this compound.

Synthetic Pathways for N-Substituted Propanamide Analogues

The methods used to synthesize this compound are broadly applicable to a wide range of N-substituted propanamide analogues. These approaches can be categorized into conventional methods and more modern, energy-efficient techniques.

Conventional synthesis of N-substituted propanamides typically involves reactions conducted with traditional heating methods over several hours.

Common strategies include:

Reaction of Acyl Chlorides with Amines: As detailed in section 2.1.1, this is a robust and widely used method. The high reactivity of acyl chlorides allows the reaction to proceed readily, often at room temperature or with gentle heating. libretexts.org

Direct Condensation of Carboxylic Acids and Amines: While direct reaction is possible, it often requires high temperatures to drive off the water formed, which can be inefficient. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid, facilitating amide bond formation under milder conditions.

Reaction of Acid Anhydrides with Amines: Similar to acyl chlorides, acid anhydrides react with primary and secondary amines to form amides. This reaction also produces a carboxylic acid as a byproduct, which may need to be neutralized. libretexts.org

Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide, which can then be further elaborated. msu.edu

These methods form the bedrock of amide synthesis and have been used to create a vast library of N-substituted propanamide analogues for various research applications. researchgate.net

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. indianchemicalsociety.comresearchgate.net For the synthesis of N-substituted propanamide analogues, microwave irradiation offers several advantages over conventional heating. indianchemicalsociety.com

Key benefits include:

Reduced Reaction Times: Reactions that might take several hours conventionally can often be completed in a matter of minutes under microwave irradiation. indianchemicalsociety.com

Increased Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and fewer side products. indianchemicalsociety.comresearchgate.net

Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, aligning with the principles of green chemistry. researchgate.netresearchgate.net

A comparative study on the synthesis of various substituted amides highlighted the significant improvements offered by microwave technology. indianchemicalsociety.com

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 13 hours | 52-84% |

| Microwave Irradiation | 9-42 minutes | 88-92% |

This data clearly demonstrates that microwave-assisted techniques can provide a more efficient and environmentally friendly route to N-substituted propanamides and other amide derivatives. indianchemicalsociety.com The process often involves the direct condensation of a carboxylic acid and an amine, sometimes with a catalytic amount of a base, irradiated in a dedicated microwave reactor. indianchemicalsociety.commdpi.com

Chemical Reactivity Profiles of Propanamide Derivatives

The chemical reactivity of propanamide derivatives is primarily dictated by the amide functional group, though other parts of the molecule can also influence its behavior. The amide linkage is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which makes the carbonyl carbon less electrophilic compared to that in esters or acyl chlorides. auburn.edu Consequently, reactions such as hydrolysis require more forcing conditions. msu.eduyoutube.com

Key reactions of propanamide derivatives include:

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis: Heating with a strong acid (e.g., HCl) yields a carboxylic acid and a protonated amine (an ammonium (B1175870) salt). libretexts.orgyoutube.com

Base-catalyzed hydrolysis: Heating with a strong base (e.g., NaOH) yields a carboxylate salt and an amine. libretexts.org

Reduction: Amides can be reduced to amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, converting the carbonyl group into a methylene (B1212753) group (CH₂). libretexts.org This reaction provides a valuable pathway from carboxylic acid derivatives to amines.

The reactivity of the amide bond is a critical consideration in multi-step syntheses, where its stability allows for chemical modifications on other parts of the molecule without affecting the amide linkage.

Hydrolysis of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, yielding a carboxylic acid and an amine.

Acidic Hydrolysis: When heated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), the amide undergoes hydrolysis. The reaction breaks the amide C-N bond, producing 3-chloropropanoic acid and the corresponding amine, 3-chlorobenzylamine. Under acidic conditions, the amine product is protonated to form its ammonium salt, in this case, 3-chlorobenzylammonium chloride.

Basic Hydrolysis: Alternatively, heating the compound with a strong base like sodium hydroxide (B78521) (NaOH) also results in the cleavage of the amide linkage. This process, known as saponification, yields the sodium salt of the carboxylic acid (sodium 3-chloropropanoate) and the free amine, 3-chlorobenzylamine.

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl (aq), Heat | 3-chloropropanoic acid and 3-chlorobenzylammonium chloride |

| Basic | NaOH (aq), Heat | Sodium 3-chloropropanoate (B8744493) and 3-chlorobenzylamine |

Nucleophilic Substitution Reactions on Halogenated Moieties

The compound possesses two chlorine atoms that can potentially act as leaving groups in nucleophilic substitution reactions. The chlorine on the propanamide chain is an alkyl halide and is generally more susceptible to substitution than the aryl halide on the benzyl group.

Various nucleophiles can displace the chloro group on the aliphatic chain, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF). For instance, reaction with sodium azide (B81097) (NaN₃) would yield 3-azido-N-(3-chlorobenzyl)propanamide, while reaction with potassium thiocyanate (B1210189) (KSCN) would produce N-(3-chlorobenzyl)-3-thiocyanatopropanamide. These reactions allow for the introduction of a wide range of functional groups onto the propanamide backbone.

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Azide (N₃⁻) | Sodium azide (NaN₃) | DMF | 3-azido-N-(3-chlorobenzyl)propanamide |

| Thiocyanate (SCN⁻) | Potassium thiocyanate (KSCN) | DMF | N-(3-chlorobenzyl)-3-thiocyanatopropanamide |

| Amine (R₂NH) | Various amines | - | 3-(dialkylamino)-N-(3-chlorobenzyl)propanamide |

Oxidation and Reduction Pathways

The functional groups within this compound can also be transformed through oxidation and reduction reactions.

Reduction: The amide functional group is resistant to many reducing agents but can be reduced by powerful hydride donors like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), transforming the amide into a secondary amine. The product of this reduction is N-(3-chlorobenzyl)-3-chloropropan-1-amine.

Oxidation: The compound can be subjected to oxidation, although this may lead to multiple products depending on the reagents and conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the benzylic methylene bridge (the CH₂ group between the phenyl ring and the amide nitrogen). Such a reaction could lead to the formation of an N-benzoyl derivative, although it may also risk cleavage of the C-N bond or other side reactions.

| Reaction Type | Reagent | Functional Group Transformed | Product |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amide (C=O) | N-(3-chlorobenzyl)-3-chloropropan-1-amine |

| Oxidation | Potassium permanganate (KMnO₄) | Benzylic Methylene (Ar-CH₂-N) | Potential for N-benzoyl derivative formation |

Structure Activity Relationship Sar Studies

Impact of Halogenation on Bioactivity and Molecular Interactions

The location of the chlorine atom on the N-benzyl ring is a critical determinant of the molecule's biological efficacy. In 3-chloro-N-(3-chlorobenzyl)propanamide, the chlorine is at the meta-position (position 3) of the benzene (B151609) ring. Positional isomers, where the chlorine is at the ortho- (position 2) or para- (position 4) position, would exhibit different electronic and steric properties, leading to varied biological activities. nih.gov

| Isomer of Chlorobenzyl Group | Potential Impact on Molecular Properties | Anticipated Effect on Biological Efficacy |

|---|---|---|

| ortho-chloro (2-Cl) | Induces steric hindrance near the benzyl-nitrogen bond, potentially restricting rotation and influencing conformation. Alters electronic effects. | May decrease or increase binding affinity depending on the steric tolerance of the receptor pocket. Could enhance selectivity. |

| meta-chloro (3-Cl) | Primarily exerts an electron-withdrawing inductive effect. Less steric bulk compared to the ortho isomer. | The specific electronic influence can be crucial for optimal interaction with target residues. This is the configuration of the title compound. |

| para-chloro (4-Cl) | Exerts both inductive and resonance electron-withdrawing effects. Positioned to interact with deeper regions of a binding pocket. | Often leads to potent interactions, as the substituent can form key contacts, such as halogen bonds, without causing steric clashes. chemrxiv.org |

Chlorine atoms can significantly enhance the binding affinity of a ligand to its receptor through several mechanisms. chemrxiv.org The electronegativity and polarizability of chlorine allow it to participate in specific, high-affinity interactions. One of the most significant contributions is through halogen bonding, a non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with an electron-dense atom like oxygen or nitrogen in the receptor. nih.gov

Furthermore, the hydrophobic nature of chlorine can contribute to favorable van der Waals and hydrophobic interactions within the binding site, displacing water molecules and increasing binding entropy. researchgate.net In a study of lissoclimide cytotoxins, a chlorine atom was found to engage in a novel halogen-π dispersion interaction with a nucleobase in the ribosome, highlighting the diverse roles chlorine can play in molecular recognition. nih.gov The dual chlorination in this compound suggests that both the aliphatic and aromatic chlorine atoms could be involved in forming such affinity-enhancing interactions.

Contributions of the N-Benzyl Substituent to Pharmacological Profiles

The N-benzyl group is a common feature in many pharmacologically active compounds. In the structure of this compound, this moiety likely serves several key functions. Primarily, the phenyl ring provides a large, hydrophobic surface that can engage in π-π stacking, hydrophobic, and van der Waals interactions with aromatic or aliphatic residues in a receptor's binding pocket. nih.gov

The substitution on the benzyl (B1604629) ring—in this case, with a chlorine atom—is crucial for fine-tuning these interactions. The electron-withdrawing nature of the chlorine at the meta-position modifies the electronic character of the phenyl ring, which can influence its interaction with the biological target. Moreover, the methylene (B1212753) bridge (-CH2-) connecting the phenyl ring to the amide nitrogen provides conformational flexibility, allowing the entire substituent to orient itself optimally within the binding site to maximize favorable contacts. nih.gov Studies on N-benzylpyrazine-2-carboxamide derivatives have shown that the nature and position of substituents on the benzyl ring are critical for their antimycobacterial and antibacterial activities. nih.gov

Significance of the Propanamide Backbone in Bioactivity

The propanamide backbone is a central structural element that acts as a scaffold, correctly positioning the critical pharmacophoric groups: the 3-chloropropyl moiety and the N-(3-chlorobenzyl) group. The amide linkage (-CONH-) within this backbone is particularly significant as it is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov These hydrogen bonding capabilities are often essential for anchoring a molecule within its biological target.

The three-carbon chain of the propanamide unit provides a specific length and degree of flexibility. This spacing is crucial for allowing the terminal chloro group and the N-benzyl substituent to reach and interact with their respective sub-pockets within a receptor. Altering the length of this chain (e.g., to acetamide (B32628) or butanamide) would change the spatial relationship between the key functional groups and would likely have a profound impact on biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chalcogen.rocrpsonline.com For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs and correlating their measured biological activities with calculated physicochemical or structural descriptors. researchgate.net

Such a model could be represented by the general equation: Biological Activity = f(Molecular Descriptors)

Key descriptors for this series would likely include:

Hydrophobicity parameters (e.g., logP): To model membrane permeability and hydrophobic interactions.

Electronic parameters (e.g., Hammett constants, partial atomic charges): To quantify the influence of substituents on the electronic environment of the molecule.

Steric parameters (e.g., molar refractivity, Taft steric parameters): To account for the size and shape of substituents.

Topological indices: To describe molecular connectivity and branching.

A successful QSAR model can predict the activity of unsynthesized compounds, thereby guiding the rational design of more potent derivatives. chalcogen.ro

The Hammett equation is a foundational tool in physical organic chemistry and QSAR studies that describes the effect of substituents on the reactivity of aromatic compounds. libretexts.org The equation is given by:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

Here, σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant, which depends on the nature of the reaction. libretexts.org

The σ constant quantifies the electronic (inductive and resonance) effect of a substituent relative to hydrogen. researchgate.net An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative σ value. researchgate.net In a QSAR study of this compound derivatives, Hammett σ constants would be used as electronic descriptors to model how different substituents on the benzyl ring affect binding affinity. For the parent compound, the 3-chloro substituent's effect is described by σ_meta.

| Substituent (X) | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

Data sourced from common physical organic chemistry literature. stenutz.eu

By correlating changes in biological activity with the σ values of different substituents, researchers can determine the electronic requirements for optimal interaction with the biological target. A positive ρ value would indicate that electron-withdrawing groups enhance activity, while a negative ρ value would suggest that electron-donating groups are favorable. libretexts.org

Predictive Computational Models for Biological Efficacy

Predictive computational models are instrumental in the rational design of new herbicidal agents, providing insights into the relationship between a molecule's structure and its biological activity. For chloroacetamide derivatives, including this compound, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are key computational strategies. These models aim to identify the critical physicochemical and structural features that govern the herbicidal efficacy of this class of compounds.

Research into the herbicidal activity of chloroacetamides has shown that their phytotoxicity is not solely dependent on chemical reactivity but is also strongly influenced by molecular structure, lipophilicity, and other factors that affect uptake, transport, and metabolism within the plant. nih.gov Computational models integrate these parameters to predict the biological effectiveness of novel analogs.

A significant challenge in developing new herbicides is identifying compounds that are effective against target weeds while minimizing impact on non-target organisms and the environment. researchgate.net Predictive models, such as machine learning algorithms and 3D-QSAR, help to navigate the vast chemical space to prioritize the synthesis of compounds with a higher probability of success. researchgate.netresearchgate.net These models are built upon experimental data from a series of related compounds, or analogs, to derive a mathematical relationship between specific molecular descriptors and the observed herbicidal activity.

Key molecular descriptors often found to be significant in predicting the efficacy of chloroacetamide herbicides include:

Lipophilicity (logP): This parameter influences the compound's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can relate to the compound's reactivity and interaction with biological targets. atlantis-press.com The distribution of partial atomic charges is also crucial for understanding intermolecular interactions like hydrogen bonding and electrostatic interactions at the target site.

Steric Parameters: Molecular weight, molar refractivity, and specific shape indices describe the size and shape of the molecule, which are critical for ensuring a proper fit with the active site of the target enzyme. atlantis-press.com

For instance, a hypothetical QSAR study on a series of N-benzylpropanamide analogs might investigate how substitutions on the benzyl ring impact herbicidal activity against a specific weed species, such as Echinochloa crus-galli (barnyard grass). The goal would be to build a model that can accurately predict the activity of unsynthesized compounds, including this compound.

The table below illustrates a representative dataset from such a hypothetical QSAR study. The biological activity is expressed as pI50, the negative logarithm of the concentration required for 50% inhibition of growth.

Table 1: Hypothetical QSAR Data for N-Benzylpropanamide Analogs This is a representative table created for illustrative purposes based on common QSAR methodologies.

From such data, a QSAR equation could be derived using multiple linear regression (MLR). A hypothetical equation might look like this:

pI50 = 0.85(logP) - 1.5(ELUMO) + 0.05(Steric) + 2.1

This model would suggest that herbicidal activity is positively correlated with lipophilicity and steric bulk, and negatively correlated with the energy of the LUMO (i.e., compounds that are better electron acceptors are more potent). Such a model, once validated, could then be used to predict the pI50 of other designed analogs, thereby guiding synthetic efforts toward more efficacious herbicides. kg.ac.rs

Table of Compounds Mentioned

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 3-chloro-N-(3-chlorobenzyl)propanamide and its related analogues are multifaceted, involving intricate interactions with various components of the cellular machinery. The specific biological context and the structural variations of the compound heavily influence its mechanism.

Interaction with Enzyme Systems and Receptor Modulation

Analogues of N-(3-chlorobenzyl)propanamide have been shown to interact with and modulate the activity of specific enzyme systems. A notable example is the indole-3-propanamide derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), which has been identified as a potential immunosuppressive agent. nih.gov Research has demonstrated that this compound can inhibit the proliferative response of CD3/CD28-stimulated human T cells. nih.gov This inhibitory action suggests a direct or indirect interaction with key enzymes or receptors involved in T-cell activation and proliferation. Further investigation into the signaling pathways coupled to the interleukin-2 (B1167480) (IL-2) receptor revealed that AD412 preferentially inhibits the activity of Janus kinase 3 (JAK3) over other Janus kinases like JAK1 or JAK2. nih.gov This was confirmed through in vitro kinase assays with purified enzymes, indicating a specific modulation of a critical enzyme system. nih.gov

Inhibition of Key Cellular Pathways

The modulation of enzyme systems by N-(3-chlorobenzyl)propanamide analogues leads to the inhibition of key cellular pathways essential for cell signaling and function. The preferential inhibition of JAK3 by the indole-3-propanamide derivative AD412 directly impacts the JAK/STAT signaling pathway, a crucial cascade for cytokine signaling in immune cells. nih.gov Specifically, AD412 was found to inhibit the JAK1/3-dependent phosphorylation of downstream targets such as Akt, STAT5a/b, and ERK1/2 in IL-2-stimulated cells. nih.gov By disrupting this pathway, the compound effectively curtails the cellular response to IL-2, a key cytokine in T-cell proliferation. nih.gov This targeted inhibition of a specific cellular pathway underscores the potential for developing highly selective therapeutic agents from this class of compounds.

Specific Pharmacological Targets and Biological Pathways Associated with N-(3-chlorobenzyl)propanamide Analogues

Research into the pharmacological targets of N-(3-chlorobenzyl)propanamide analogues has identified several key kinases involved in disease pathogenesis. The propanamide scaffold serves as a versatile backbone for the design of inhibitors targeting these specific enzymes.

Janus Kinase 3 (JAK3) Inhibition

Janus kinase 3 (JAK3) has emerged as a significant target for the treatment of autoimmune disorders due to its restricted expression in hematopoietic cells. nih.gov An indole-3-propanamide derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), has been identified as an inhibitor of JAK3. nih.gov This compound demonstrated preferential inhibition of JAK3 over JAK1 and JAK2, highlighting the potential for developing selective JAK3 inhibitors based on the propanamide structure. nih.gov The inhibition of JAK3 by AD412 was shown to suppress the IL-2-dependent proliferation of T cells, a key process in the immune response. nih.gov This finding suggests that propanamide analogues could serve as lead compounds for the development of novel immunosuppressive agents targeting JAK3. nih.gov

| Compound | Target | Effect | Significance |

| 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) | Janus Kinase 3 (JAK3) | Preferential inhibition of JAK3 activity over JAK1 and JAK2. nih.gov | Potential for development as a selective immunosuppressive agent for autoimmune diseases and transplantation. nih.gov |

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Cyclin-dependent kinase 8 (CDK8) is a key regulator of gene transcription and has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). nih.gov While direct analogues of this compound have not been prominently featured as CDK8 inhibitors, the broader search for CDK8 inhibitors has yielded various chemical scaffolds. For instance, compounds based on a pyrrolo[2,3-b]pyridin-5-yl benzamide (B126) core have shown potent inhibitory activity against CDK8. nih.gov One such compound, 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, exhibited an IC50 value of 39.2 ± 6.3 nM against CDK8 and demonstrated anti-proliferative activity in AML cell lines. nih.gov Mechanistic studies revealed that this compound could inhibit the phosphorylation of STAT-1 and STAT-5, downstream targets of CDK8. nih.gov

| Compound Scaffold | Target | Example Compound IC50 | Mechanism |

| Pyrrolo[2,3-b]pyridin-5-yl benzamide | Cyclin-Dependent Kinase 8 (CDK8) | 39.2 ± 6.3 nM nih.gov | Inhibition of STAT-1 and STAT-5 phosphorylation. nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Irreversible inhibitors of EGFR often contain a reactive "warhead" that covalently binds to a cysteine residue in the kinase domain. A series of irreversible inhibitors featuring a 3-aminopropanamide (B1594134) moiety linked to a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) core have been developed. These compounds can be considered analogues of N-(3-chlorobenzyl)propanamide. One such prototypical compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, was shown to be as efficient as its acrylamide (B121943) counterparts in inhibiting EGFR tyrosine kinase autophosphorylation in A549 lung cancer cells. These 3-aminopropanamides were also effective in suppressing the proliferation of gefitinib-resistant H1975 cells, which harbor the T790M mutation in EGFR.

| Compound Class | Target | Mechanism of Action | Cellular Effect |

| 3-Aminopropanamides linked to 4-anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) Kinase | Intracellular release of an acrylamide derivative that covalently binds to Cys797 of EGFR. | Inhibition of EGFR-TK autophosphorylation and suppression of proliferation in gefitinib-resistant cancer cells. |

Applications in Biological and Agronomical Research

Antimicrobial Research Applications

A thorough search of scientific databases and chemical literature yielded no specific studies evaluating the antibacterial or antifungal properties of 3-chloro-N-(3-chlorobenzyl)propanamide. Research on related compounds, such as N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide, has shown antimicrobial properties, but these findings cannot be directly attributed to this compound.

Evaluation of Antibacterial Properties

There are no available research articles or data that specifically assess the antibacterial activity of this compound against any bacterial strains. Minimum Inhibitory Concentration (MIC) values, which are a standard measure of antibacterial efficacy, have not been published for this compound.

Exploration of Antifungal Activities

Similarly, the scientific literature lacks any studies focused on the antifungal potential of this compound. Consequently, there is no data on its efficacy against fungal pathogens.

Anticancer Research and Cytotoxic Effects

While the broader class of chlorinated amides has been a subject of interest in oncology research, specific investigations into the anticancer and cytotoxic effects of this compound are absent from published literature.

In Vitro Antitumor Activity against Human Tumor Cell Lines

No studies were found that report the in vitro antitumor activity of this compound. As a result, there are no IC₅₀ (half-maximal inhibitory concentration) values available for this compound against any human tumor cell lines. For comparison, a related but distinct compound, 3-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide, has shown potent antiproliferative activity against MCF-7 cells.

Selective Growth Inhibition Studies

In the absence of primary cytotoxicity data, there are no subsequent studies on the selective growth inhibition of cancer cells by this compound. Research into whether this compound can preferentially target cancer cells over healthy cells has not been conducted or published.

Herbicidal and Pesticidal Investigations

The potential application of this compound as a herbicide or pesticide has not been explored in the available scientific literature. There are no reports on its efficacy in controlling weeds or pests.

Pre-emergent and Post-emergent Herbicidal Efficacy

No studies detailing the pre-emergent or post-emergent herbicidal efficacy of this compound were found. There is no available data on its effectiveness against any weed species, nor are there any data tables to present on this topic.

Insecticidal and Fungicidal Potential

There is no published research on the insecticidal or fungicidal potential of this compound. Consequently, no information is available regarding its activity against any insect pests or fungal pathogens, and no data tables can be generated.

Immunosuppressive and Anti-inflammatory Properties

A thorough literature search did not yield any studies investigating the immunosuppressive or anti-inflammatory properties of this compound. There are no research findings or data to report on these potential biological activities.

Other Emerging Bioactivities and Therapeutic Potential

No scientific reports on any other emerging bioactivities or the therapeutic potential of this compound could be located. The scientific community has not, to date, published any research exploring this compound for any therapeutic applications.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing molecular docking simulations specifically performed with 3-chloro-N-(3-chlorobenzyl)propanamide.

Prediction of Binding Modes and Affinities

No studies were found that predict the binding modes or calculate the binding affinities of this compound with any biological target.

Identification of Key Binding Site Residues

Information identifying key binding site residues that interact with this compound is not available as no specific docking studies have been published.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

There are no published molecular dynamics simulation studies that assess the stability of a complex between this compound and a protein target.

Quantum Chemical Calculations for Electronic Structure Analysis

No literature is available that describes the use of quantum chemical calculations to analyze the electronic structure of this compound.

Virtual Screening and Rational Drug Design Methodologies

There is no documented evidence of this compound being used as a lead compound or being identified through virtual screening campaigns in published rational drug design studies.

Conclusion and Future Research Perspectives

Synthesis of Current Research Findings on 3-chloro-N-(3-chlorobenzyl)propanamide and its Analogues

Research into N-benzyl propanamide derivatives has revealed a diverse spectrum of biological activities, with the nature and position of substituents playing a critical role in their potency and selectivity. The synthesis of these compounds is typically achieved through the reaction of a substituted benzylamine (B48309) with a propanoyl chloride derivative. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides has been accomplished via an uncatalyzed amine exchange reaction. ajol.info

Analogues of this compound have shown notable potential in several key areas:

Antimicrobial Activity: Chlorinated compounds are known to exhibit enhanced bioactivity. Studies on related structures have indicated potential antibacterial and antifungal properties. For example, N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide has demonstrated a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus. The presence of chlorine atoms in these molecules is thought to enhance their interaction with microbial targets. nih.gov

Anticancer Activity: Several analogues have been investigated for their cytotoxic effects against cancer cell lines. The dual chlorination in compounds like 3-chloro-N-(2-chlorobenzyl)propanamide is suggested to enhance their interaction with biological targets, potentially leading to anticancer effects. For instance, 3-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide has shown potent antiproliferative activity with an IC₅₀ value of 1.2 µM against the MCF-7 breast cancer cell line. Another related compound, 3-Chloro-N-phenylbenzamide, was found to inhibit the growth of the cervical cancer cell line (SiHa) with an IC₅₀ of 22.4 µM. tci-thaijo.org

Anticonvulsant Properties: Isomers of N-Benzyl-3-[(chlorophenyl)amino] propanamide have been shown to be active in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTz) seizure test models in mice, indicating potential for controlling generalized seizures. ajol.info

The following interactive table summarizes the biological activities of selected analogues of this compound.

| Compound | Biological Activity | Key Findings |

| N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide | Antimicrobial | MIC = 4 µg/mL against Staphylococcus aureus. |

| 3-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide | Anticancer | IC₅₀ = 1.2 µM against MCF-7 cells. |

| 3-Chloro-N-phenylbenzamide | Anticancer | IC₅₀ = 22.4 µM against SiHa cervical cancer cells. tci-thaijo.org |

| Isomers of N-Benzyl-3-[(chlorophenyl)amino] propanamide | Anticonvulsant | Active in MES and scPTZ seizure models. ajol.info |

| N-benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant | ED₅₀ = 8.3 mg/kg in mice (i.p.) in the maximal electroshock-induced seizure test. nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Anticonvulsant | ED₅₀ = 17.3 mg/kg in mice (i.p.) in the maximal electroshock-induced seizure test. nih.gov |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | Butyrylcholinesterase Inhibition | Highest inhibitory activity towards BuChE (30.06% [10 microM]) among a series of related compounds. nih.gov |

Identification of Research Gaps and Unexplored Areas

Despite the promising findings for its analogues, there is a clear lack of specific research on This compound . This represents a significant research gap. Key unexplored areas include:

Definitive Synthesis and Characterization: While a general synthetic route can be inferred, the specific synthesis, purification, and full spectroscopic characterization of this compound are not readily available in the literature.

Comprehensive Biological Screening: The subject compound has not been systematically screened for a wide range of biological activities. Its potential as an antimicrobial, anticancer, anticonvulsant, or agrochemical agent remains to be determined.

Mechanism of Action Studies: For the analogues that have shown biological activity, the precise molecular mechanisms of action are often not fully elucidated. Understanding how these compounds interact with their biological targets is crucial for further development.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity is needed. This would involve synthesizing a library of related compounds with variations in the substitution patterns on the benzyl (B1604629) and propanamide moieties.

Agrochemical Potential: The potential of this compound and its analogues as herbicides, insecticides, or fungicides is an almost entirely unexplored domain.

Translational Potential and Future Directions in Medicinal Chemistry and Agrochemical Development

The existing research on analogues of this compound provides a strong foundation for future translational research. The future of amides in drug design is considered promising, with ongoing research into new synthesis methods and therapeutic applications. numberanalytics.com

Future Directions in Medicinal Chemistry:

Lead Compound Development: this compound should be synthesized and evaluated as a potential lead compound. The presence of two chlorine atoms offers opportunities for metabolic stability and enhanced binding to target proteins. mdpi.comresearchgate.net Halogen bonding has emerged as a significant factor in improving ligand-receptor interactions. nih.gov

Target Identification and Validation: For any observed biological activity, efforts should be directed towards identifying the specific molecular targets. This could involve techniques such as affinity chromatography, proteomics, and in silico modeling.

Analogue Synthesis and Optimization: Based on initial screening results, a focused library of analogues should be synthesized to optimize potency and selectivity while minimizing potential toxicity. This could involve modifying the position of the chlorine atoms, introducing other functional groups to the benzyl ring, or altering the propanamide linker.

Future Directions in Agrochemical Development:

Herbicide and Pesticide Screening: this compound and its analogues should be screened for their potential as herbicides, insecticides, and fungicides. The structural features of these compounds are consistent with those of some existing agrochemicals.

Mode of Action Studies in Plants and Pests: If any promising agrochemical activity is identified, studies should be undertaken to determine the mode of action in target organisms.

Environmental Fate and Toxicology: A critical aspect of agrochemical development is the assessment of the environmental persistence, soil mobility, and toxicity to non-target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。